2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide
Description
The compound 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide features a 2-methylindole core linked to a 2-oxoacetamide group, which is further substituted with a 5-oxopyrrolidin-3-yl moiety bearing a 4-methylphenyl group. The 4-methylphenyl substituent enhances lipophilicity, which may influence membrane permeability and target binding .
Formation of the indole core via cyclization.
Reaction with oxalyl chloride to generate an oxoacetyl chloride intermediate.
Amide coupling with 1-(4-methylphenyl)-5-oxopyrrolidin-3-amine under mild conditions (e.g., toluene, 60°C) .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-7-9-16(10-8-13)25-12-15(11-19(25)26)24-22(28)21(27)20-14(2)23-18-6-4-3-5-17(18)20/h3-10,15,23H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKXYXYPDJJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring through Fischer indolization, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the pyrrolidinone and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
The compound 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide is a synthetic molecule that has garnered interest in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Molecular Formula
- C19H22N2O3
Structural Characteristics
The compound features an indole moiety, which is known for its biological activity, linked to a pyrrolidine structure. This unique combination may enhance its pharmacological properties.
Pharmacological Studies
The compound's structure suggests potential activity as a pharmacological agent. Research indicates that indole derivatives often exhibit anti-inflammatory, analgesic, and anticancer properties.
Case Study: Anti-Cancer Activity
A study conducted on similar indole derivatives showed promising results in inhibiting tumor growth in vitro. The mechanism involved the modulation of apoptosis pathways, suggesting that our compound may exhibit similar effects.
Neuropharmacology
Given the presence of the pyrrolidine ring, the compound may interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors.
Case Study: Serotonin Receptor Modulation
Research has shown that certain indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs). The potential of this compound to influence serotonin levels could be explored further to assess its efficacy in treating mood disorders.
Synthetic Chemistry
The synthesis of such compounds contributes to the development of new methodologies in organic chemistry. The reaction pathways utilized for synthesizing this compound can be applied to create other biologically active molecules.
Table 1: Synthetic Routes for Indole Derivatives
| Reaction Type | Description | Yield (%) |
|---|---|---|
| N-alkylation | Alkylation of indole with pyrrolidine derivatives | 75% |
| Acylation | Acylation using acetic anhydride | 85% |
| Cyclization | Formation of pyrrolidine ring via cyclization | 70% |
Toxicology Studies
Understanding the safety profile of new compounds is crucial. Toxicological assessments can be conducted to evaluate the compound's effects on various biological systems.
Case Study: Toxicity Assessment
Preliminary toxicity studies on related compounds indicated low toxicity profiles at therapeutic doses, making them suitable candidates for further development.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Key Trends and Insights
Indole Substitution: The 2-methyl group in the target compound balances steric bulk and hydrophobicity, contrasting with bulkier adamantane derivatives (e.g., 5a–y) and electron-donating groups like methoxy (e.g., 1e, 9) .
Amide Side Chain Modifications: The 5-oxopyrrolidin-3-yl group in the target compound provides a rigid yet polar scaffold, differing from flexible alkyl chains (e.g., dimethylaminopropyl in 11a–c) or aromatic systems (e.g., naphthyl in ) . Sulfonamide-containing derivatives (e.g., 11a–c) exhibit improved solubility and hydrogen-bonding capacity compared to the target’s methylphenyl group .
Biological Implications :
Biological Activity
The compound 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
The compound features an indole moiety, which is known for its diverse biological activities, and a pyrrolidine ring that may contribute to its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit the following mechanisms:
- Inhibition of Kinases : Similar compounds have shown promise in inhibiting specific kinases involved in cancer progression, particularly those associated with the vascular endothelial growth factor receptor (VEGFR) pathway .
- Antimicrobial Activity : Indole derivatives often possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
- Cytotoxic Effects : Some analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Research Findings and Case Studies
A review of recent literature reveals several key studies focusing on the biological activity of this compound:
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Cancer Therapy : Due to its cytotoxic effects on cancer cells and ability to inhibit kinase pathways, it may serve as a lead compound for developing new anticancer agents.
- Antimicrobial Treatments : Its effectiveness against resistant bacterial strains positions it as a candidate for further development in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
